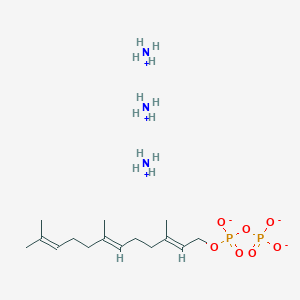

Farnesyl Pyrophosphate Triammonium Salt

Description

Properties

CAS No. |

116057-57-9 |

|---|---|

Molecular Formula |

C15H31NO7P2 |

Molecular Weight |

399.36 g/mol |

IUPAC Name |

azane;phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |

InChI |

InChI=1S/C15H28O7P2.H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);1H3/b14-9+,15-11+; |

InChI Key |

CPYJTMLHKIWGDF-NDHHSALASA-N |

SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+] |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C.N |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C.N |

Appearance |

Assay:≥95%A solution in methanol:ammonium hydroxide (70:30) |

Synonyms |

Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl] Ester Ammonium Salt; (E,E)-Diphosphoric Acid Mono(3,7,11-trimethyl-2,6,10-dodecatrienyl) Ester Triammonium Salt; |

Origin of Product |

United States |

Foundational & Exploratory

Difference between farnesyl pyrophosphate and geranylgeranyl pyrophosphate

Executive Summary

In the landscape of post-translational modifications, the divergence between Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) represents a critical decision point in cellular signaling. While both are downstream metabolites of the mevalonate pathway, their structural differences (C15 vs. C20) dictate distinct protein interactions, subcellular localizations, and pathological outcomes.

This guide moves beyond basic textbook definitions to address the operational challenges researchers face: distinguishing these metabolites analytically, understanding their cross-reactivity in therapeutic contexts (the "escape" mechanisms), and executing robust quantification protocols.

Part 1: Structural & Biosynthetic Divergence

The fundamental difference lies in the isoprene chain length, which dictates lipophilicity and membrane insertion energy. FPP is the substrate for GGPP synthesis; thus, perturbations in FPP levels inevitably cascade to GGPP, a factor often overlooked in inhibitor studies.

Chemical Properties Comparison[1][2]

| Feature | Farnesyl Pyrophosphate (FPP) | Geranylgeranyl Pyrophosphate (GGPP) |

| Formula | C₁₅H₂₈O₇P₂ | C₂₀H₃₆O₇P₂ |

| Isoprene Units | 3 (Sesquiterpene) | 4 (Diterpene) |

| Lipophilicity | Moderate (Transient membrane association) | High (Stable membrane anchoring) |

| Primary Synthase | FPP Synthase (FPPS) | GGPP Synthase (GGPPS) |

| Key Protein Targets | H-Ras, N-Ras, Lamin B, HDJ2 | Rho, Rac, Cdc42, K-Ras4B (conditional) |

| Inhibitor Class | Farnesyltransferase Inhibitors (FTIs) | Geranylgeranyltransferase Inhibitors (GGTIs) |

The Biosynthetic Cascade (Visualization)

The following diagram illustrates the sequential addition of isoprene units and the critical branching points. Note the position of Nitrogen-containing Bisphosphonates (N-BPs), which inhibit FPPS, thereby collapsing pools of both FPP and GGPP.[1]

Figure 1: The Mevalonate Pathway Branching. FPP serves as the central hub, feeding into both sterol synthesis and GGPP production.

Part 2: The Prenylation Interface (Mechanism of Action)

For drug developers, the "CaaX box" mechanism is the primary interface. The specificity of the transferase enzymes (FTase vs. GGTase-I) determines whether a protein receives a C15 or C20 lipid tail.[2][3]

The "Leucine Rule" and Cross-Specificity

The C-terminal sequence CaaX (C=Cysteine, a=aliphatic, X=terminal amino acid) dictates the modification:

-

X = Met, Ser, Gln, Ala: Recognized by FTase (Farnesylation).

-

X = Leu, Phe: Recognized by GGTase-I (Geranylgeranylation).[4]

Critical Insight (The "Switch"): Under normal conditions, K-Ras4B is farnesylated. However, when FTase is inhibited (e.g., by therapeutic FTIs), K-Ras4B can undergo alternative prenylation by GGTase-I, acquiring a geranylgeranyl anchor. This mechanism is a primary reason for the clinical failure of FTIs in K-Ras driven tumors.

Figure 2: The CaaX Box Decision Tree. Dashed red line indicates the cross-reactivity pathway responsible for FTI resistance.

Part 3: Analytical Methodologies

Distinguishing FPP from GGPP in complex matrices is challenging due to the lability of the pyrophosphate group. Acidic conditions induce rapid hydrolysis to farnesol/geranylgeraniol, destroying the analyte.

Protocol A: LC-MS/MS Quantification

Target: Endogenous FPP/GGPP levels in cell lysates.

Principle: Use of basic pH extraction and ion-pairing chromatography to retain polar pyrophosphates on reverse-phase columns.

-

Cell Lysis: Pellet

cells. Add 300 µL ice-cold Acetonitrile:Methanol:Water (2:2:1) containing 0.1% NH₄OH (pH > 8.0).-

Why: Alkaline pH prevents pyrophosphate hydrolysis. Organic solvent precipitates proteins.

-

-

Internal Standard: Spike with 10 pmol deuterated FPP (

-FPP). -

Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.

-

Chromatography (Critical Step):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) + 0.1% Triethylamine (Ion pairing agent).

-

Mobile Phase B: Acetonitrile + 0.1% Triethylamine.

-

Note: Without the amine ion-pairing agent, FPP/GGPP will elute in the void volume due to their high polarity.

-

-

Detection: Negative ion mode (ESI-). Monitor transitions:

-

FPP:

381 -

GGPP:

449

-

Protocol B: Metabolic Labeling (Click Chemistry)

Target: Visualizing the "Prenylome" (Proteins modified by FPP vs. GGPP).

Principle: Feed cells with alkyne-modified analogues. FPP-alkyne mimics FPP; GGPP-alkyne mimics GGPP.

-

Starvation: Treat cells with Lovastatin (10 µM) for 4 hours to deplete endogenous FPP/GGPP pools.

-

Labeling: Add C15-alkyne (FPP analogue) or C20-alkyne (GGPP analogue) at 10-50 µM. Incubate 24 hours.

-

Lysis & Click Reaction: Lyse cells (RIPA buffer). React lysate with:

-

Azide-Fluorophore (e.g., TAMRA-Azide).

-

CuSO₄ (1 mM).

-

TCEP (1 mM).

-

TBTA Ligand (100 µM).

-

Part 4: Therapeutic Implications[6][13]

The Statin Paradox

Statins inhibit HMG-CoA Reductase, upstream of both FPP and GGPP.

-

Effect: Depletes both pools.

-

Consequence: While lowering cholesterol, high-dose statins can induce myopathy by depleting GGPP required for Rho/Rac function in muscle cells.

Bisphosphonates (N-BPs)

Drugs like Zoledronic Acid target FPPS (see Figure 1).[1][8]

-

Mechanism: They mimic the pyrophosphate structure, locking FPPS in an inactive state.

-

Outcome: Direct accumulation of IPP (upstream) and depletion of FPP/GGPP (downstream). This is the mechanism behind their anti-tumor activity in bone metastasis.

FTI vs. GGTI Development

-

FTIs (e.g., Tipifarnib): largely failed in solid tumors because K-Ras (the main target) switches to GGPP modification.

-

GGTIs: Currently in development to target the "escape" route and inhibit Rho-driven metastasis. However, toxicity is higher due to the critical role of GGPP in normal cell physiology.

References

-

Mechanisms of CaaX Protein Processing. ResearchGate. (2020). Detailed review of FTase and GGTase-I specificity. Link

-

Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS. National Institutes of Health (PMC). (2018). Validated protocol for FPP/GGPP extraction and quantification. Link

-

Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. National Institutes of Health (PMC). (2018). Protocols for click-chemistry based detection of prenylated proteins. Link

-

Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis. PubMed. (2019). Review of therapeutic targeting of the pathway.[1][8][9][10][11] Link

-

Structure of mammalian protein geranylgeranyltransferase type-I. National Institutes of Health (PMC). Structural basis for the "Leucine Rule" specificity. Link

Sources

- 1. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of mammalian protein geranylgeranyltransferase type-I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAAX-box protein, prenylation process and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic evidence for in vivo cross-specificity of the CaaX-box protein prenyltransferases farnesyltransferase and geranylgeranyltransferase-I in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. What are FDPS inhibitors and how do they work? [synapse.patsnap.com]

- 11. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Junction: Farnesyl Pyrophosphate (FPP) in Sterol Biosynthesis

Executive Summary

Farnesyl Pyrophosphate (FPP) is not merely a transient intermediate; it is the master molecular junction of the mevalonate pathway. For researchers in lipid metabolism and drug discovery, FPP represents the critical divergence point between sterol synthesis (cholesterol) and non-sterol isoprenoids (protein prenylation, ubiquinone, dolichol).

This guide dissects the mechanistic role of FPP, contrasting its synthesis via head-to-tail condensation against its consumption via head-to-head dimerization. We further analyze the therapeutic implications of modulating this node—specifically comparing HMG-CoA reductase inhibitors (statins) with Squalene Synthase inhibitors—and provide a validated LC-MS/MS workflow for FPP quantification in biological matrices.

The Biosynthetic Architecture: Constructing the C15 Skeleton

FPP is a 15-carbon isoprenoid synthesized from the sequential condensation of 5-carbon units. This process is catalyzed by Farnesyl Pyrophosphate Synthase (FPPS) , a homodimeric enzyme that enforces a "head-to-tail" assembly mechanism.[1][2]

The FPPS Mechanism[1][3]

-

Priming: Dimethylallyl pyrophosphate (DMAPP, C5) binds to the allylic site of FPPS.

-

Elongation 1: Isopentenyl pyrophosphate (IPP, C5) condenses with DMAPP to form Geranyl Pyrophosphate (GPP, C10).

-

Elongation 2: GPP translocates to the allylic site; a second IPP condenses to form FPP (C15).

Critical Insight for Drug Design: Bisphosphonates (e.g., alendronate, zoledronate) mimic the pyrophosphate moiety of GPP/FPP, binding tightly to the FPPS allylic site. This locks the enzyme in an inactive state, which is the primary mechanism for their osteoclast-inhibiting activity, but also highlights the systemic risk of upstream blockade.

Visualization: The Mevalonate Junction

The following diagram illustrates the flow from Acetyl-CoA to FPP and the critical divergence of downstream pathways.

Caption: The Mevalonate Pathway highlighting FPP as the central metabolic node separating sterol biosynthesis from protein prenylation and mitochondrial electron transport components.[3][4]

The Sterol Commitment: Squalene Synthase Mechanism[6][7][8]

The conversion of FPP to Squalene is the first committed step in sterol biosynthesis.[5][6] Unlike the upstream "head-to-tail" elongation, this reaction, catalyzed by Squalene Synthase (SQS/FDFT1) , involves a "head-to-head" reductive dimerization of two FPP molecules.

The Two-Step Catalytic Cycle

SQS is an ER-membrane-associated enzyme that executes a complex reaction requiring NADPH.[5]

-

Condensation (Formation of PSPP): Two molecules of FPP condense to form Presqualene Diphosphate (PSPP) .[7][5][6][8][9] This intermediate contains a cyclopropane ring.[7][9]

-

Reductive Rearrangement: PSPP undergoes an NADPH-dependent rearrangement.[8] The cyclopropane ring opens, and a hydride ion from NADPH reduces the intermediate to form Squalene (C30).

Experimental Validation: In assays where NADPH is omitted, SQS will accumulate PSPP. This characteristic is often used in in vitro assays to verify the specific activity of SQS inhibitors.

Therapeutic Modulation: Flux Control and Toxicity

The position of therapeutic intervention relative to FPP dictates the side-effect profile of lipid-lowering drugs.

Statins vs. SQS Inhibitors: The Myotoxicity Divergence

Statins inhibit HMG-CoA Reductase (upstream of FPP).[13] While effective at lowering cholesterol, they deplete the entire downstream pool.

-

The Problem: Depletion of FPP leads to depletion of GGPP (essential for Rho/Ras GTPase prenylation) and Ubiquinone (mitochondrial health). This "collateral damage" is a primary driver of statin-associated muscle symptoms (SAMS).

SQS Inhibitors (e.g., Lapaquistat/TAK-475): These act downstream of FPP.

-

The Logic: By blocking SQS, FPP cannot convert to squalene. Consequently, the FPP pool is preserved or diverted toward GGPP and Ubiquinone synthesis.

-

Outcome: In vitro studies confirm that SQS inhibitors do not induce the myotoxicity observed with statins because they spare the non-sterol isoprenoids required for myocyte survival.

| Feature | Statins (HMGCR Inhibitors) | SQS Inhibitors (e.g., TAK-475) |

| Target | HMG-CoA Reductase (Upstream) | Squalene Synthase (Downstream) |

| Cholesterol Effect | Potent Reduction | Potent Reduction |

| FPP Levels | Depleted | Preserved / Increased |

| Non-Sterol Fate | Depletes GGPP, CoQ10 | Spares GGPP, CoQ10 |

| Myotoxicity Risk | Moderate (Mechanism: Prenylation loss) | Low (Mechanism: Pathway sparing) |

Analytical Methodology: Quantification of FPP

As an Application Scientist, accurate quantification of FPP is non-trivial due to its amphipathic nature (lipophilic tail, hydrophilic pyrophosphate head) and instability.

Protocol: LC-MS/MS Quantification of FPP

Objective: Quantify FPP in plasma or cell lysate with high sensitivity.

1. Sample Preparation (Protein Precipitation)

-

Reagent: Cold Methanol:Ammonium Hydroxide (99:1 v/v).

-

Why: The basic pH helps stabilize the pyrophosphate group, which is acid-labile.

-

-

Step: Add 300 µL reagent to 100 µL sample. Vortex 30s. Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant: Transfer to a glass vial. Do not evaporate to dryness if possible, as resuspension of pyrophosphates can be difficult due to adsorption to glass. If concentration is needed, use N2 stream at room temp.[14]

2. Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Waters XBridge or chemically equivalent), 2.1 x 100 mm, 3.5 µm.[14]

-

Mobile Phase A: 10 mM Ammonium Carbonate + 0.1% Ammonium Hydroxide (pH ~9.5).

-

Gradient:

-

0-1 min: 5% B[14]

-

1-8 min: Linear ramp to 90% B

-

8-10 min: Hold 90% B

-

-

Note: High pH is critical for peak shape of phosphorylated compounds on C18.

3. Mass Spectrometry (Triple Quadrupole)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .[16]

-

MRM Transition (FPP): m/z 381.2 → 79.0 (Pyrophosphate fragment).

-

Internal Standard: 13C-FPP or Geranyl pyrophosphate (if chromatographically resolved).[14][12]

Emerging Biology: FPP as a "Danger Signal"[4][5]

Recent research suggests FPP is not just a metabolic building block but a signaling molecule. Extracellular FPP, released during cell damage, can activate TRPM2 (Transient Receptor Potential Melastatin 2) channels.[4]

-

Mechanism: FPP binds to TRPM2, triggering calcium influx.

-

Consequence: In neurons, this influx can lead to acute cell death.[4] This identifies FPP accumulation as a potential pathological marker in neurodegeneration, separate from its role in cholesterol synthesis.

Visualizing the Flux Logic

The diagram below details the logical flow of inhibition and its physiological consequences.

Caption: Comparative flux logic showing why downstream inhibition (SQS) preserves the critical FPP pool, mitigating muscle toxicity associated with upstream (Statin) blockade.

References

-

Mechanism of Squalene Synthase

-

LC-MS/MS Quantific

-

St

-

FPP as a Danger Signal

-

General P

Sources

- 1. researchgate.net [researchgate.net]

- 2. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesyl pyrophosphate synthase modulators: a patent review (2006 - 2010) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]

- 6. Recombinant squalene synthase. A mechanism for the rearrangement of presqualene diphosphate to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of Squalene from Farnesyl Diphosphate in Bacteria: Three Steps Catalyzed by Three Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of fatty acid synthesis by farnesyl pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intolerance to Statins: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Statin-Associated Myopathy: Emphasis on Mechanisms and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN104297380A - LC-MS/MS method for detecting IPP, GPP, FPP and GGPP in fresh tobacco leaf - Google Patents [patents.google.com]

- 15. agilent.com [agilent.com]

- 16. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparing myotoxic effects of squalene synthase inhibitor, T-91485, and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors in human myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Stability of Phosphoanhydride Bonds in FPP Salts

This technical guide details the chemical stability of Farnesyl Pyrophosphate (FPP) salts, focusing on the phosphoanhydride bond's integrity. It is structured for researchers and drug development professionals, synthesizing mechanistic organic chemistry with practical analytical protocols.

Technical Guide & Stability Protocols

Executive Summary

Farnesyl Pyrophosphate (FPP) is a metastable intermediate critical to the mevalonate pathway. Its chemical stability is governed by two competing degradation mechanisms: allylic solvolysis (C-O cleavage) and phosphoanhydride hydrolysis (P-O-P cleavage). While the phosphoanhydride bond is thermodynamically unstable, it is kinetically robust at neutral pH. The primary stability risk for FPP salts is not the rupture of the phosphoanhydride bond itself, but the acid-catalyzed ionization of the allylic ester, which is accelerated by improper salt selection and storage pH. This guide delineates the mechanistic hierarchy of degradation and provides self-validating protocols for stability assessment.

Structural Biochemistry & Degradation Mechanisms

The Dual-Vulnerability Model

FPP contains two labile linkages. Understanding the distinction between them is critical for selecting the correct salt form and storage buffer.

-

Phosphoanhydride Linkage (P-O-P):

-

Nature: High-energy bond (

kJ/mol upon hydrolysis). -

Vulnerability: Susceptible to nucleophilic attack by water, but high activation energy prevents rapid hydrolysis at neutral pH without enzymatic catalysis (e.g., inorganic pyrophosphatases).

-

Catalysts: Divalent metal ions (

,

-

-

Allylic Ester Linkage (C-O-P):

-

Nature: The bond connecting the hydrophobic farnesyl tail to the hydrophilic pyrophosphate head.

-

Vulnerability: Primary degradation site. In acidic conditions, the pyrophosphate group acts as a good leaving group, generating a resonance-stabilized allylic carbocation. This leads to solvolysis (formation of farnesol/nerolidol) rather than simple phosphoanhydride hydrolysis.

-

Degradation Pathways Diagram

The following diagram illustrates the competing pathways. Note that "Acidic Lysis" primarily targets the C-O bond, while "Enzymatic/Thermal" stress targets the P-O-P bond.

Figure 1: Competing degradation pathways. Acidic conditions favor C-O cleavage (red), while thermal/enzymatic stress favors P-O-P cleavage (green).

Salt Selection: Ammonium vs. Lithium vs. Sodium

The counter-ion significantly influences the hygroscopicity and solution pH, which are the determinants of shelf-life.

| Feature | Ammonium Salt ( | Lithium Salt ( | Sodium Salt ( |

| Physical Form | Typically solution (MeOH/Water) | Solid / Powder | Solid / Powder |

| Hygroscopicity | N/A (Solution) | Low to Moderate | High (Very Hygroscopic) |

| pH Stability | Excellent. Excess | Good. Neutral salts, but lack intrinsic buffering capacity against atmospheric | Poor. Hygroscopicity attracts moisture; atmospheric |

| Solubility | High in polar organics (MeOH). | Moderate in organics; High in water. | High in water; Low in organics. |

| Application | Standard for Storage. Volatile counter-ion is ideal for Mass Spec (LC-MS). | Solid-state storage; Battery electrolyte research (analogous stability). | General aqueous buffers; prone to hydrolysis if not desiccated. |

Expert Insight: Commercial FPP is predominantly supplied as the Ammonium salt dissolved in methanol/aqueous ammonia (7:3). This is not arbitrary; the ammonia maintains a basic environment (pH ~10) which effectively shuts down the acid-catalyzed C-O cleavage pathway. Sodium salts should be avoided for long-term storage unless strictly desiccated, as absorbed water and

Analytical Protocols: Self-Validating Systems

To ensure data integrity, researchers must validate the quality of FPP before use. The following protocols are designed to be self-validating.

Protocol A: -NMR Purity Assay (The Gold Standard)

-NMR is superior to HPLC for detecting bond hydrolysis because it directly observes the phosphorus environment without the need for derivatization or UV chromophores (which FPP lacks in the headgroup).Objective: Quantify the ratio of intact Pyrophosphate (FPP) to breakdown products (Pi and PPi).

Methodology:

-

Sample Prep: Dissolve 5-10 mg of FPP salt in 600 µL of

containing 10 mM -

Instrument Parameters:

-

Frequency: > 162 MHz (

). -

Pulse Sequence: Inverse Gated Decoupling (to suppress NOE for quantitative integration).

-

Relaxation Delay (

): 5 - 10 seconds (Critical: Phosphorus relaxation times are long; short delays underestimate inorganic phosphate). -

Scans: 64 - 128.

-

-

Data Interpretation:

| Species | Chemical Shift ( | Multiplicity (Proton Decoupled) |

| Inorganic Phosphate (Pi) | +2.0 to +4.0 | Singlet |

| Inorganic Pyrophosphate (PPi) | -5.0 to -6.0 | Singlet |

| FPP ( | -5.0 to -6.0 | Doublet ( |

| FPP ( | -9.0 to -11.0 | Doublet ( |

Validation Criteria:

-

The integral of the

-P doublet must equal the -

Presence of a singlet at ~0 ppm indicates hydrolysis (P-O-P cleavage).

-

Presence of a singlet at -6 ppm (overlapping with

-P but lacking coupling) indicates C-O cleavage (release of PPi).

Protocol B: pH-Rate Profile Determination

Use this workflow to determine the stability window for a specific experimental buffer.

Figure 2: Kinetic stability workflow. Quenching with alkaline methanol is critical to freeze the reaction state before NMR analysis.

Storage & Handling Best Practices

-

Temperature: Store at -20°C .

-

Why: Arrhenius kinetics dictate that hydrolysis rates drop significantly at sub-zero temperatures.

-

-

Solvent System: Methanol : Aqueous

(7:3 v/v).-

Why: Methanol prevents freezing at -20°C (avoiding freeze-thaw shear stress) and ensures solubility of the lipophilic tail. Ammonia maintains pH > 9.

-

-

Buffer Exclusion: Avoid storing in phosphate buffers (PBS).

-

Why: Common Ion Effect and pH drift. If aqueous buffers are necessary for an assay, prepare fresh.

-

-

Handling: Always thaw on ice. When drying down FPP (e.g., for reaction setup), do not use heat. Use a centrifugal concentrator (SpeedVac) without heat, or a stream of nitrogen. Immediately redissolve in the reaction buffer; never leave FPP as a dry film for extended periods as surface acidity can trigger degradation.

References

-

Mechanistic Analysis of FPP Synthase: Title: Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity. Source: National Institutes of Health (PMC). URL:[Link]

-

NMR Analysis of Phosphorus Compounds: Title: Analysing phosphorus containing compounds using 31P Benchtop NMR. Source: Oxford Instruments Application Note. URL:[Link]

-

FPP Salt Properties & Applications: Title: Farnesyl Pyrophosphate, Ammonium Salt - Product Information. Source: Avanti Polar Lipids / Merck. URL:[Link]

-

General Hydrolysis Kinetics of Phosphoanhydrides: Title: Role of water in the energy of hydrolysis of phosphoanhydride and phosphoester bonds. Source: Biochemistry (Cited via ResearchGate). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Farnesyl Pyrophosphate in Experimental Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Farnesyl Pyrophosphate Instability

Farnesyl pyrophosphate (FPP) is a pivotal intermediate in the mevalonate pathway, serving as the precursor for a vast array of essential biomolecules, including sterols, dolichols, ubiquinones, and both farnesylated and geranylgeranylated proteins.[1][2] Its central role in cellular metabolism makes it a critical substrate and a key target in numerous biochemical and drug discovery assays.[3][4]

However, the very chemical properties that make FPP an excellent biological leaving group also render it susceptible to non-enzymatic degradation, particularly through hydrolysis under acidic conditions. This instability can be a significant source of experimental variability, leading to inconsistent results, inaccurate kinetic measurements, and misleading structure-activity relationships.

This technical support guide provides an in-depth exploration of the mechanisms behind FPP hydrolysis and offers practical, field-tested strategies to mitigate its degradation. Our goal is to equip you with the knowledge to design robust experiments and confidently troubleshoot challenges related to FPP stability.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason FPP is unstable in acidic conditions?

A1: The instability of FPP in acidic solutions is rooted in its chemical structure as an allylic pyrophosphate. The pyrophosphate group is an excellent leaving group, and its departure is catalyzed by acid. Under acidic conditions, one of the phosphate oxygens can be protonated, neutralizing its charge and making the pyrophosphate an even better leaving group. This facilitates the formation of a resonance-stabilized allylic carbocation, which is then readily attacked by water (hydrolysis) to form farnesol and inorganic pyrophosphate.[5][6] This process is a form of solvolysis.[5]

Q2: What are the primary degradation products of FPP hydrolysis?

A2: The main product of simple hydrolysis is the corresponding alcohol, farnesol. However, the intermediate allylic carbocation can undergo rearrangements, leading to the formation of isomeric alcohols such as nerolidol. Further reactions can also result in various cyclic and acyclic farnesene hydrocarbons.

Q3: What is the optimal pH range for working with FPP?

A3: For maximum stability in aqueous solutions, FPP should be maintained in a slightly alkaline buffer, typically between pH 7.5 and 8.0.[7] Most enzymatic assays involving FPP are also conducted in this pH range, which aligns with the optimal activity of many prenyltransferases.[8][9]

Q4: How should I prepare and store FPP stock solutions to maximize their shelf-life?

A4: FPP is typically supplied as an ammonium salt, often in a methanol/ammonium hydroxide solution to ensure stability.[7][10] For long-term storage, solid FPP should be kept at -20°C or -80°C, protected from moisture and light.[10] Stock solutions are best prepared in a buffer at a pH of 7.5-8.0. To avoid repeated freeze-thaw cycles, which can contribute to degradation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[10]

Q5: Can I use common buffers like phosphate or acetate for my experiments with FPP?

A5: While phosphate buffers are frequently used, it's crucial to ensure the pH is maintained in the stable range of 7.5-8.0.[7] Acetate buffers, which are typically used for acidic pH ranges (e.g., pH 3.5-5.5), should be avoided when working with FPP unless absolutely necessary for the experimental conditions, as they will accelerate hydrolysis.[11] If an acidic pH is required, the experiment should be designed to minimize the time FPP is exposed to these conditions.

Visualizing the Mechanism of Acid-Catalyzed Hydrolysis

The following diagram illustrates the step-by-step chemical breakdown of FPP under acidic conditions. Understanding this pathway is key to appreciating the importance of pH control in your experiments.

Caption: Mechanism of FPP acid hydrolysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with FPP, particularly in assays that require or inadvertently drift into acidic pH ranges.

| Problem | Potential Cause | Recommended Solution & Explanation |

| Inconsistent enzyme kinetics or low biological activity | FPP Degradation: Your FPP stock or working solution may have degraded due to improper storage or handling, especially exposure to acidic conditions. | Verify FPP Integrity: Before extensive experiments, validate your FPP stock. This can be done by running a control experiment with a fresh batch of FPP or by analytical methods such as HPLC or ³¹P-NMR to detect degradation products like orthophosphate.[7] pH Control: Ensure your assay buffer is within the optimal pH range of 7.5-8.0. If your experiment necessitates a lower pH, minimize the incubation time of FPP in the acidic buffer. Consider preparing the final reaction mixture by adding the FPP last, immediately before starting the measurement. |

| Precipitation in the reaction mixture | Divalent Cation Incompatibility: High concentrations of divalent cations, such as Ca²⁺ or Mg²⁺, can cause FPP to precipitate, especially in concentrated stock solutions.[10] | Modify Buffer Composition: If precipitation is observed, try preparing and using FPP in buffers without or with lower concentrations of divalent cations.[10] While many enzymes require Mg²⁺ for activity, it's worth determining the minimal concentration needed to avoid unnecessary excess. Solubility Check: Ensure the final concentration of FPP is within its solubility limit in your specific buffer system. If necessary, a small amount of a compatible co-solvent might be considered, but this should be tested for its effect on enzyme activity. |

| High background signal or non-linear reaction rates | Non-enzymatic FPP breakdown: In assays where the product is detected over time, the non-enzymatic hydrolysis of FPP in a suboptimal pH buffer can contribute to the signal, mimicking enzymatic activity or causing reaction rates to appear non-linear. | Run a "No Enzyme" Control: Always include a control reaction containing all components, including FPP, but without the enzyme. This will allow you to quantify the rate of non-enzymatic hydrolysis under your specific assay conditions. Subtract this background rate from your experimental data. Optimize Assay Time: If background hydrolysis is significant, shorten the reaction time to a window where the enzymatic reaction is linear and the contribution from non-enzymatic breakdown is minimal. |

| Assay requires an acidic pH for optimal enzyme activity | Conflicting pH optima: The enzyme under study may function best at a pH that is detrimental to FPP stability. | Kinetic Characterization of Hydrolysis: First, characterize the rate of FPP hydrolysis at the required acidic pH using a "no enzyme" control. This will establish the time frame within which you can reliably measure enzyme activity before significant substrate degradation occurs. Rapid Mixing/Quenching: Design your experiment to minimize the time FPP spends in the acidic buffer. This could involve using a stopped-flow apparatus for rapid kinetic measurements or designing a quench step that immediately raises the pH to a stable level after a short reaction time. |

Experimental Protocols

Protocol 1: Preparation of a Stable FPP Stock Solution

This protocol describes the preparation of a 10 mM FPP stock solution, aliquoted for long-term storage to prevent degradation from multiple freeze-thaw cycles.

Materials:

-

Farnesyl pyrophosphate ammonium salt (solid)

-

Buffer: 50 mM Tris-HCl, pH 7.6

-

Microcentrifuge tubes suitable for low-temperature storage

Procedure:

-

Pre-cool: Place the buffer and tubes on ice.

-

Weigh FPP: In a sterile microcentrifuge tube, accurately weigh the amount of solid FPP required to make a 10 mM solution.

-

Dissolve: Add the pre-cooled Tris-HCl buffer to the tube containing the FPP. Vortex gently until the FPP is completely dissolved.

-

Aliquot: Immediately dispense the FPP stock solution into single-use aliquots in pre-cooled microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid wasting material.

-

Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (within one month).[10]

Protocol 2: Assessing FPP Stability in a New Buffer System

This protocol provides a framework for testing the stability of FPP in a new or potentially acidic buffer before committing to large-scale experiments.

Workflow Diagram:

Sources

- 1. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Different analogues of farnesyl pyrophosphate inhibit squalene synthase and protein:farnesyltransferase to different extents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvolysis - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

Validation & Comparative

A Researcher's Guide to Farnesyl Pyrophosphate (FPP): A Comparative Analysis of Triammonium vs. Lithium Salt Forms in Biological Assays

For researchers in cellular biology and drug development, Farnesyl Pyrophosphate (FPP) is a molecule of critical importance. As a central intermediate in the mevalonate pathway, it stands at a metabolic crossroads, directing carbon flux towards the synthesis of a vast array of essential biomolecules, including sterols, dolichols, coenzyme Q, and prenylated proteins.[1][2] The biological activity of FPP is intrinsically linked to the farnesyl pyrophosphate anion itself. However, in the laboratory, FPP is supplied as a salt, most commonly the triammonium salt, to ensure stability and solubility. A frequent question among researchers is whether the choice of counter-ion—typically triammonium (3NH₄⁺) versus lithium (Li⁺)—impacts experimental outcomes.

This guide provides an in-depth comparison of FPP salt forms, moving beyond a simple list of features to explain the underlying chemical and biological causality. We will establish that while the FPP anion dictates the biological effect, the choice of salt is a practical consideration rooted in physicochemical properties that can influence assay performance and reproducibility.

The Central Role of the FPP Anion in Cellular Processes

Before comparing the salt forms, it is essential to understand the biological functions of the FPP anion. Once dissolved in a buffered aqueous solution for a biological experiment, both triammonium and lithium salts release the same biologically active FPP anion. The activity of this anion is multifaceted and context-dependent.

-

Substrate for Protein Prenylation: FPP is the farnesyl group donor for post-translational modification of proteins, a process catalyzed by farnesyltransferase (FTase).[3] This modification is critical for the proper localization and function of key signaling proteins, including members of the Ras superfamily of small GTPases, which are frequently implicated in cancer.[3][4] Consequently, FTase is a major target for anti-cancer drug development.[3]

-

Metabolic Precursor: FPP is a key branch-point intermediate.[5] It can be converted to squalene and then cholesterol, or it can be used to synthesize geranylgeranyl pyrophosphate (GGPP), another important isoprenoid for protein prenylation.[6] It is also a precursor for the synthesis of coenzyme Q10 and dolichols.[1][3]

-

Signaling Molecule: Beyond its role as a substrate, FPP itself can act as a signaling molecule. It has been identified as an endogenous agonist for the nuclear receptor PPARγ, influencing adipocyte function, and has been shown to activate the cation channel TRPM2, triggering Ca²⁺ influx and cell death under certain conditions.[5][6][7] Furthermore, FPP can act as an antagonist of the P2Y12 receptor, thereby attenuating ADP-stimulated platelet aggregation.[8][9]

Farnesyl Pyrophosphate in the Mevalonate Pathway

The following diagram illustrates the position of FPP within the highly conserved mevalonate pathway, highlighting its role as a central precursor.

Caption: The Mevalonate Pathway highlighting FPP as a key intermediate.

Comparative Analysis: Physicochemical Properties

Direct comparative studies on the biological activity of FPP triammonium salt versus its lithium salt are not available in peer-reviewed literature. This is because the choice of counter-ion is primarily a practical decision based on chemical properties that affect its use in an experimental setting, rather than a variable that alters the fundamental biological interaction of the FPP anion. The key differences lie in solubility, stability, and formulation.

| Property | FPP Triammonium Salt | FPP Lithium Salt | Rationale and Implications for Researchers |

| Common Formulation | Typically supplied as a solution in methanol:ammonium hydroxide (e.g., 70:30) or as a lyophilized powder.[8][10] | Less common commercially for biological research; typically would be a lyophilized powder. | The triammonium salt's common formulation in a volatile solvent mix allows for easy removal of the solvent to be replaced with a desired assay buffer.[10] This is a significant practical advantage. |

| Solubility | Soluble in aqueous buffers and polar organic solvents like methanol.[10][11] | Expected to be soluble in aqueous buffers. | Both salts are expected to be soluble in the aqueous buffers used for most biological assays. However, the ammonium salt is well-characterized in this regard. The presence of ammonium ions can slightly influence the pH of unbuffered solutions. |

| Stability | Stable when stored as a solution at -20°C or -80°C.[5][11] Repeated freeze-thaw cycles should be avoided.[5] | Expected to have similar stability profiles to the triammonium salt under proper storage conditions. | The pyrophosphate group is susceptible to hydrolysis. Proper storage (frozen, desiccated for solids) is critical regardless of the counter-ion to maintain the integrity of the FPP molecule. |

| Prevalence in Research | Overwhelmingly the most common form cited in research literature for in vitro assays.[3][5][6][9] | Rarely, if ever, cited in biological activity studies. More common in contexts like battery research.[12][13][14] | The widespread use of the triammonium salt has made it the de facto standard. Using this form ensures greater comparability with published data. Deviating from this standard would require additional validation. |

Expert Insight: The primary reason for the prevalence of the triammonium salt is historical and practical. It is readily synthesized, stable, and highly soluble in solvents that are easily evaporated, allowing researchers maximum flexibility in preparing their working solutions. Once in a well-buffered assay system (e.g., Tris-HCl or HEPES at pH 7.5), the contribution of the ammonium or lithium ions to the overall ionic strength and pH is negligible, and the active species is unequivocally the FPP anion.

Experimental Protocol: In Vitro Farnesyltransferase (FTase) Inhibition Assay

To provide a practical context, we describe a robust, fluorescence-based in vitro assay to measure FTase activity and its inhibition. This protocol is a self-validating system where positive and negative controls ensure the reliability of the results. The FPP triammonium salt is the standard substrate for this assay.

Objective:

To determine the inhibitory activity of a test compound on FTase by measuring the transfer of a farnesyl group from FPP to a dansylated peptide substrate. Farnesylation of the peptide increases its hydrophobicity, leading to an increase in fluorescence intensity.[15][16][17]

Materials and Reagents:

-

Recombinant Human Farnesyltransferase (FTase)

-

Farnesyl Pyrophosphate (FPP), Triammonium Salt (e.g., Cayman Chemical Cat. No. 63250 or equivalent)[8]

-

Dansyl-GCVLS peptide substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM Dithiothreitol (DTT)[15]

-

Test Inhibitor (e.g., FTI-277) and vehicle control (e.g., DMSO)

-

Black, flat-bottom 384-well microplates

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)

Workflow Diagram

Caption: Experimental workflow for a fluorescence-based FTase inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

FPP Stock Solution: If starting from a solution in methanol/ammonium hydroxide, evaporate the solvent under a gentle stream of nitrogen. Immediately reconstitute the FPP in Assay Buffer to a stock concentration of 1 mM. Aliquot and store at -80°C.

-

Substrate Mix (2X): Prepare a solution in Assay Buffer containing 2 µM Dansyl-GCVLS peptide and 1 µM FPP. The optimal concentrations should be at or near the Km values for the enzyme to accurately assess competitive inhibition.[15][18]

-

Enzyme Working Solution (2X): Dilute the recombinant human FTase in Assay Buffer to a working concentration of 40 nM. The final concentration in the assay will be 20 nM. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Inhibitor Stock and Dilutions: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series in DMSO. Further dilute these in Assay Buffer to ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Procedure (per well of a 384-well plate):

-

To each well, add 5 µL of the diluted inhibitor or vehicle control (for 0% and 100% activity controls).

-

Add 10 µL of the 2X FTase Enzyme Working Solution to all wells except the "no enzyme" negative control wells (add 10 µL of Assay Buffer instead).

-

Gently tap the plate to mix and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the 2X Substrate Mix to all wells. The final reaction volume is 25 µL.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Ex: 340 nm, Em: 550 nm) kinetically every 60 seconds for 60 minutes.

-

For each well, calculate the rate of reaction by determining the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Recommendation

The biological activity of Farnesyl Pyrophosphate is determined by the FPP anion, not its cationic counter-ion. The choice between the triammonium and lithium salt forms is a practical one, dictated by solubility, formulation, and commercial availability. The scientific literature has overwhelmingly standardized on the FPP triammonium salt for in vitro biological assays due to its excellent solubility characteristics and established use.

For researchers aiming to ensure consistency and comparability with the vast body of existing data, the FPP triammonium salt is the recommended choice. When designing experiments, the focus should be on the final concentration of the FPP anion in a well-buffered system, while ensuring proper handling and storage to maintain its chemical integrity. The provided FTase assay protocol serves as a template for the reliable application of FPP in a common drug discovery workflow.

References

-

Chen, Y., et al. (2020). Farnesyl pyrophosphate is a new danger signal inducing acute cell death. PLOS Biology. Available from: [Link]

-

Avanti Polar Lipids. (n.d.). Farnesyl Pyrophosphate, Ammonium Salt. Available from: [Link]

-

Wikipedia. (2023). Farnesyl pyrophosphate. Available from: [Link]

-

Gautam, N., et al. (2013). Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development. New Biotechnology. Available from: [Link]

-

Reilly, J.F., et al. (2002). A novel role for farnesyl pyrophosphate synthase in fibroblast growth factor-mediated signal transduction. Biochemical Journal. Available from: [Link]

-

PubChem. (n.d.). Farnesyl Pyrophosphate Triammonium Salt. Available from: [Link]

-

Capson, T.L., et al. (1995). Protein farnesyltransferase: measurement of enzymatic activity in 96-well format using TopCount microplate scintillation counting technology. Analytical Biochemistry. Available from: [Link]

-

Reilly, J.F., et al. (2002). A novel role for farnesyl pyrophosphate synthase in fibroblast growth factor-mediated signal transduction. National Institutes of Health. Available from: [Link]

-

Park, H.W., et al. (2011). An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases. Analytical Biochemistry. Available from: [Link]

-

BioAssay Systems. (n.d.). Farnesyltransferase (FTase) Activity Assay Kit. Available from: [Link]

-

Tasso, V.J., et al. (2014). Engineering Protein Farnesyltransferase for Enzymatic Protein Labeling Applications. Bioconjugate Chemistry. Available from: [Link]

-

Shechter, I., et al. (1972). Solubilization and Purification of trans-Farnesyl Pyrophosphate-Squalene Synthetase. Journal of Biological Chemistry. Available from: [Link]

-

Högberg, C., et al. (2014). Farnesyl pyrophosphate is an endogenous antagonist to ADP-stimulated P2Y12 receptor-mediated platelet aggregation. Thrombosis and Haemostasis. Available from: [Link]

-

Han, C., et al. (2012). Farnesyl Pyrophosphate Inhibits Epithelialization and Wound Healing through the Glucocorticoid Receptor. Journal of Biological Chemistry. Available from: [Link]

-

Goto, T., et al. (2011). Farnesyl pyrophosphate regulates adipocyte functions as an endogenous PPARγ agonist. Biochemical Journal. Available from: [Link]

-

Guo, Y., et al. (2025). Comparative studies on the lithium and sodium ions storages in semi-coke derived carbon anode materials. ResearchGate. Available from: [Link]

-

FAU University Press. (2023). A Comparative Study of Lithium-ion and Sodium-ion Batteries: Characteristics, Performance, and Challenges. OPEN FAU. Available from: [Link]

-

Petrenko, V., et al. (2025). Comparative analysis of lithium-iron-phosphate and sodium-ion energy storage devices. ResearchGate. Available from: [Link]

Sources

- 1. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. portlandpress.com [portlandpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesyl pyrophosphate regulates adipocyte functions as an endogenous PPARγ agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesyl Pyrophosphate (ammonium salt) | CAS 116057-57-9 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Farnesyl pyrophosphate is an endogenous antagonist to ADP-stimulated P2Y12 receptor-mediated platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. echelon-inc.com [echelon-inc.com]

- 12. researchgate.net [researchgate.net]

- 13. A Comparative Study of Lithium-ion and Sodium-ion Batteries: Characteristics, Performance, and Challenges. [open.fau.de]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. Protein farnesyltransferase: measurement of enzymatic activity in 96-well format using TopCount microplate scintillation counting technology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Validating Protein Prenylation with Mass Spectrometry and FPP Analogs

For researchers, scientists, and drug development professionals, accurately identifying and quantifying protein prenylation is critical to understanding a myriad of cellular processes and disease states. This post-translational modification (PTM), the attachment of a 15-carbon farnesyl or 20-carbon geranylgeranyl isoprenoid group to a C-terminal cysteine residue, is fundamental for regulating protein localization, protein-protein interactions, and signal transduction.[1][2] Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the enzymes that catalyze this process attractive drug targets.[3][4]

This guide provides an in-depth comparison of modern mass spectrometry-based strategies for the validation of protein prenylation, with a focus on the powerful chemical proteomics approach utilizing Farnesyl pyrophosphate (FPP) analogs. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for your research.

The Challenge: Detecting a Hydrophobic Needle in a Cellular Haystack

Direct detection of endogenously prenylated proteins by mass spectrometry is notoriously difficult. Several factors contribute to this challenge:

-

Low Stoichiometry: Like many PTMs, only a fraction of a given protein population may be prenylated at any time.

-

Hydrophobicity: The attached lipid moiety significantly increases the hydrophobicity of the modified peptide, leading to poor ionization and detection in standard bottom-up proteomics workflows.

-

Low Abundance: Many key prenylated proteins, such as Ras and Rho GTPases, are not highly abundant.

To overcome these hurdles, the field has largely embraced a sophisticated chemical proteomics workflow that combines metabolic labeling with bio-orthogonal chemistry to enrich and identify prenylated proteins with high confidence and sensitivity.[5][6]

Core Strategy: Metabolic Labeling and Bio-orthogonal Enrichment

The most effective strategy to comprehensively profile the "prenylome" involves hijacking the cell's own enzymatic machinery. By introducing a synthetic isoprenoid analog—a modified version of FPP or GGPP—into cell culture, we can coax prenyltransferase enzymes to label their target proteins with a unique chemical handle.[5] This handle, typically an alkyne or azide group, does not interfere with cellular processes, a property known as bio-orthogonality.

Once labeled, cells are lysed, and a reporter tag (e.g., biotin) is attached to the chemical handle via a highly specific "click chemistry" reaction.[2][7] This biotin tag allows for the highly efficient enrichment of the labeled proteins from the complex cellular lysate using streptavidin affinity chromatography.[8] The enriched proteins can then be identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparison of FPP Analog Probes

The choice of the isoprenoid analog is a critical experimental decision. These probes are designed to be recognized by farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I). The development of probes with distinct specificities allows for the differential analysis of farnesylated versus geranylgeranylated proteins.[9][10]

| Probe Name | Chemical Handle | Target Specificity | Key Advantages | Limitations |

| YnF | Terminal Alkyne | Preferentially Farnesylated | High metabolic incorporation; enables selective profiling of farnesylation.[9] | Some cross-reactivity with GGTase-I can occur. |

| YnGG | Terminal Alkyne | Preferentially Geranylgeranylated | Enables selective profiling of geranylgeranylation.[9] | Generally shows lower incorporation efficiency than YnF. |

| C15AlkOPP | Terminal Alkyne | Farnesylated & Geranylgeranylated | Broader labeling of both major prenylation types.[11] | Cannot distinguish between farnesylation and geranylgeranylation alone. |

| C10NorOPP | Norbornene | Farnesylated | Utilizes inverse-electron-demand Diels-Alder (IEDDA) click chemistry, which can be faster and more bio-orthogonal than copper-catalyzed reactions.[12] | Newer probe, less extensively characterized in diverse systems. |

Expert Insight: The causality behind probe selection lies in your biological question. If you are investigating the specific effects of an FTase inhibitor, using the more selective YnF probe provides a clearer experimental window.[9] For a general screen of the entire prenylome, a broader probe like C15AlkOPP may be more appropriate.[11] To enhance probe incorporation, it is common practice to co-treat cells with a statin (e.g., lovastatin), which inhibits the endogenous mevalonate pathway, thereby reducing the pool of natural FPP and GGPP and increasing the uptake of the synthetic analog.[4]

Experimental Protocol: A Self-Validating System

This protocol describes a robust workflow for the identification of prenylated proteins from cultured mammalian cells using an alkyne-functionalized FPP analog and quantitative mass spectrometry.

Trustworthiness through Validation: A key to a trustworthy protocol is the inclusion of a negative control. By running a parallel experiment where cells are co-treated with a potent farnesyltransferase inhibitor (FTI), you can validate that your enriched proteins are bona fide targets of the enzyme. A significant reduction in signal in the FTI-treated sample confirms the specificity of your labeling.[12]

Materials

-

Mammalian cell line of interest (e.g., HeLa, HEK293T)

-

Cell culture medium, FBS, and antibiotics

-

FPP analog (e.g., C10NorOPP from a commercial supplier)

-

Farnesyltransferase inhibitor (FTI) (e.g., L-744,834)

-

Lovastatin

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-tetrazine

-

Streptavidin-coated magnetic beads

-

Dithiothreitol (DTT), Iodoacetamide (IAA)

-

Trypsin, sequencing grade

-

Tandem Mass Tag (TMT) reagents (for quantification)

Step-by-Step Methodology

-

Metabolic Labeling:

-

Plate cells to reach ~70-80% confluency on the day of labeling.

-

Pre-treat cells with lovastatin (e.g., 10 µM) for 12-16 hours to deplete endogenous isoprenoid pools.[4]

-

For the experimental group, add the FPP analog (e.g., 25 µM C10NorOPP) to the medium.

-

For the negative control group, add both the FPP analog (25 µM) and an FTI (e.g., 5 µM L-744,834).

-

Incubate all plates for 24 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Sonicate the lysate briefly to shear DNA and ensure complete lysis.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Click Chemistry Reaction:

-

To the clarified lysate, add biotin-tetrazine to a final concentration of 100 µM.

-

Incubate at room temperature for 1-2 hours with gentle rotation to allow for the IEDDA reaction to proceed.[12]

-

-

Enrichment of Prenylated Proteins:

-

Pre-wash streptavidin magnetic beads with lysis buffer.

-

Add the pre-washed beads to the lysate and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with 1% SDS in PBS, 8 M urea, and finally PBS.

-

-

On-Bead Digestion and TMT Labeling:

-

Resuspend the beads in a digestion buffer (e.g., 100 mM TEAB).

-

Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 56°C.

-

Alkylate cysteine residues with IAA (20 mM) for 30 minutes at room temperature in the dark.

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

Collect the supernatant containing the peptides.

-

Label the peptides from the experimental and control groups with different TMT isobaric tags according to the manufacturer's protocol. This allows for multiplexed relative quantification.[8]

-

-

LC-MS/MS Analysis:

-

Combine the TMT-labeled peptide samples.

-

Analyze the sample using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.

-

Use a data-dependent acquisition method, acquiring a high-resolution MS1 scan followed by MS2/MS3 scans on the most abundant precursor ions for identification and TMT reporter ion quantification.[8]

-

Data Analysis and Interpretation

The output of the mass spectrometer is a complex dataset that requires specialized software (e.g., Proteome Discoverer, MaxQuant) for analysis. The general workflow is:

-

Database Search: Acquired MS/MS spectra are searched against a protein database (e.g., UniProt Human) to identify peptide sequences.

-

Protein Identification: Peptides are assembled into protein identifications. A protein is considered identified if one or more unique peptides are confidently matched.

-

Quantification: The intensities of the TMT reporter ions in the MS3 spectra are used to calculate the relative abundance of each identified protein between the control and experimental samples.

Expected Outcome: A successful experiment will yield a list of proteins that are significantly depleted in the FTI-treated control sample compared to the experimental sample. These are your high-confidence prenylated protein candidates. Known farnesylated proteins like Lamin-B1 or Ras family members should be present, serving as positive controls.

The Biological Context: Prenylation in Signaling

Protein prenylation is not just a static modification; it is a dynamic switch that controls cellular signaling. A classic example is the Ras GTPase, a key proto-oncogene product. Farnesylation is the first and obligatory step for Ras to anchor to the plasma membrane, where it can interact with downstream effectors to activate pathways like the MAPK cascade, which governs cell proliferation and survival.[13]

Conclusion

The validation of protein prenylation has been transformed by the integration of chemical biology and advanced mass spectrometry. The metabolic labeling and enrichment strategy described here offers a sensitive, specific, and robust method for profiling the prenylome. By incorporating self-validating controls and understanding the rationale behind each step, researchers can generate high-quality, trustworthy data. This approach not only identifies the "who" of protein prenylation but, through quantitative methods, also provides critical insights into the "how much," paving the way for a deeper understanding of cellular regulation and the development of targeted therapeutics.

References

-

Thinon, E., et al. (2019). Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics. Nature Chemistry, 11(6), 552-561. [Link]

-

Thinon, E., et al. (2019). Dual chemical probes enable quantitative system-wide analysis of protein prenylation and prenylation dynamics. PubMed. [Link]

-

Palsuledesai, B., & Distefano, M. D. (2015). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 7(3), 165-189. [Link]

-

Storck, E. M., et al. (2025). Profiling of C-terminal prenylated proteins using tandem mass tagging. Methods in Enzymology, 693, 1-22. [Link]

-

ResearchGate. (n.d.). Direct detection of post-translational processing of prenylated peptides by LC–MS/MS. Retrieved from ResearchGate. [Link]

-

DeGraw, A. J., et al. (2014). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. Chemistry & Biology, 21(3), 368-377. [Link]

-

Murphy, C., & O'Gorman, P. (2022). Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. Cancers, 14(19), 4858. [Link]

-

Palsuledesai, B., & Distefano, M. D. (2015). Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. Biochemical Journal, 470(Pt 2), 159-181. [Link]

-

Ahn, N. G., et al. (2010). Mapping Protein Post-Translational Modifications with Mass Spectrometry. Nature Methods, 7(3), 193-201. [Link]

-

Turek-Herman, J. C., et al. (2004). Combinatorial Modulation of Protein Prenylation. Journal of the American Chemical Society, 126(38), 11756-11757. [Link]

-

Tucker, J. A., et al. (2024). Broadening the Utility of Farnesyltransferase-Catalyzed Protein Labeling Using Norbornene–Tetrazine Click Chemistry. Bioconjugate Chemistry, 35(5), 922-933. [Link]

-

Yamauchi, Y., & Takemoto, Y. (2023). Exploring protein lipidation by mass spectrometry-based proteomics. Journal of Biochemistry, 174(6), 565-574. [Link]

-

Parker, C. G., & Pratt, M. R. (2012). Click Chemistry in Proteomic Investigations. Cell, 150(1), 13-18. [Link]

Sources

- 1. Proteomics Analysis of Prenylation - Creative Proteomics [creative-proteomics.com]

- 2. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 3. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling of C-terminal prenylated proteins using tandem mass tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual chemical probes enable quantitative system-wide analysis of protein prenylation and prenylation dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic labeling with a novel alkyne-derived GGPP chemical probe through Prenylomic analysis - American Chemical Society [acs.digitellinc.com]

- 12. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 13. Combinatorial Modulation of Protein Prenylation - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Thin-Layer Chromatography (TLC) Separation of FPP Hydrolysis Products

Introduction

Farnesyl pyrophosphate (FPP) is a pivotal intermediate in the mevalonate pathway, serving as a precursor for the biosynthesis of a vast array of vital molecules, including sterols, carotenoids, and dolichols[1][2]. The enzymatic hydrolysis of FPP, which cleaves the pyrophosphate group to yield farnesol (FOH) and inorganic pyrophosphate (PPi), is a critical reaction in many biological processes. Consequently, the ability to effectively monitor the progress of this hydrolysis is essential for researchers in drug development, biochemistry, and molecular biology.

Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile method for separating and analyzing the products of FPP hydrolysis.[3] This guide provides a comprehensive comparison of different TLC systems for the separation of the highly polar substrate, FPP, from its significantly less polar product, farnesol. We will delve into the rationale behind the selection of stationary and mobile phases, provide detailed experimental protocols, and discuss various visualization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for analyzing FPP hydrolysis.

The Chemistry of FPP Hydrolysis and Separation Principles

The hydrolysis of farnesyl pyrophosphate involves the cleavage of the pyrophosphate ester bond, resulting in the formation of farnesol and inorganic pyrophosphate.

Caption: Enzymatic Hydrolysis of Farnesyl Pyrophosphate (FPP).

The primary challenge in separating FPP and FOH using TLC lies in their vastly different polarities. FPP, with its negatively charged pyrophosphate group, is highly polar and exhibits strong interactions with polar stationary phases like silica gel.[4] In contrast, farnesol is a long-chain alcohol and is significantly less polar. This polarity difference dictates their mobility on a TLC plate; in a normal-phase system, the less polar farnesol will travel much farther up the plate than the highly polar FPP.[5]

Comparison of TLC Systems for FPP and FOH Separation

The choice of the mobile phase is critical for achieving good separation. A solvent system that is too non-polar will result in all components remaining at the baseline, while a system that is too polar will cause all components to travel with the solvent front, leading to poor resolution.[6][7] We will compare two one-dimensional TLC systems with different polarities and a two-dimensional TLC approach.

Stationary Phase

For all the systems described below, the recommended stationary phase is Silica Gel 60 F254 TLC plates . The fluorescent indicator (F254) allows for the non-destructive visualization of UV-active compounds under a UV lamp.[8][9]

System 1: Non-Polar Mobile Phase

This system is optimized for the clear separation of non-polar compounds and is expected to show good migration for farnesol.

-

Mobile Phase: Hexane:Ethyl Acetate (4:1, v/v)

-

Rationale: This is a standard solvent system for separating compounds of low to moderate polarity.[10] The predominantly non-polar nature of this mobile phase will allow the non-polar farnesol to migrate significantly up the plate, while the highly polar FPP is expected to remain at or very near the baseline.

-

Best Suited For: Qualitative assessment of the presence of farnesol and confirming the consumption of FPP (which will remain at the origin).

System 2: Polar, Basic Mobile Phase

This system is designed to increase the mobility of the highly polar FPP, allowing for its separation from other polar components at the baseline.

-

Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v)

-

Rationale: This is a more polar solvent system commonly used for the separation of phospholipids.[7][11] The inclusion of methanol increases the polarity of the mobile phase, while the ammonium hydroxide helps to deprotonate acidic functional groups, which can reduce streaking and improve the resolution of polar compounds like FPP.

-

Best Suited For: Achieving some migration of FPP off the baseline and separating it from other potential polar byproducts. Farnesol will likely travel with the solvent front in this system.

System 3: Two-Dimensional TLC

This technique offers superior separation by using two different mobile phases in perpendicular directions.

-

First Dimension Mobile Phase: Hexane:Ethyl Acetate (4:1, v/v)

-

Second Dimension Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v)

-

Rationale: The first development with a non-polar solvent separates compounds based on their non-polar characteristics (moving FOH). The plate is then dried, rotated 90 degrees, and developed with a polar solvent. This second development separates the polar compounds that remained at the baseline in the first dimension (moving FPP).

-

Best Suited For: Complex reaction mixtures where baseline separation of both polar and non-polar components is required on a single plate.

Comparative Data: Expected Rf Values

The following table summarizes the expected Retention Factor (Rf) values for FPP and FOH in the described systems. These are illustrative values based on the principles of chromatography. Actual Rf values may vary depending on experimental conditions such as temperature, humidity, and the specific brand of TLC plates.[11]

| Compound | System 1 (Hexane:EtOAc, 4:1) Rf | System 2 (CHCl3:MeOH:NH4OH, 65:25:4) Rf |

| Farnesyl Pyrophosphate (FPP) | ~ 0.0 - 0.1 | ~ 0.2 - 0.3 |

| Farnesol (FOH) | ~ 0.6 - 0.7 | ~ 0.9 - 1.0 (at solvent front) |

Experimental Protocols

Protocol 1: General TLC Procedure (for 1D TLC)

-

Plate Preparation: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. This will be your origin line.

-

Sample Application: Dissolve your reaction mixture in a suitable volatile solvent (e.g., methanol or chloroform). Using a capillary tube, carefully spot a small amount of your sample onto the origin line. Allow the spot to dry completely between applications to keep the spot size small.

-

Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 15 minutes.

-

Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

-

Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Protocol 2: Two-Dimensional TLC Procedure

-

Follow steps 1-5 of Protocol 1 using the First Dimension Mobile Phase (Hexane:Ethyl Acetate).

-

After drying the plate, rotate it 90 degrees counter-clockwise so that the lane of separated spots from the first dimension now forms the origin line for the second dimension.

-

Prepare a new developing chamber with the Second Dimension Mobile Phase (Chloroform:Methanol:Ammonium Hydroxide).

-

Develop the plate in the second dimension.

-

Remove the plate, mark the new solvent front, and dry as before.

Caption: General Workflow for Thin-Layer Chromatography.

Visualization Techniques

Since FPP and farnesol are typically colorless, visualization methods are required to see the separated spots.[9]

UV Light (Non-destructive)

-

Principle: If the TLC plates contain a fluorescent indicator (F254), compounds that absorb UV light will appear as dark spots against a green fluorescent background when viewed under a UV lamp at 254 nm.[8]

-

Procedure: After the plate is dry, place it under a UV lamp and observe the spots. Circle the spots with a pencil as they will disappear when the lamp is removed.

-

Applicability: FPP and FOH may or may not be UV active depending on their structure. This method is always a good first step as it is non-destructive.[8]

Iodine Vapor (Semi-destructive)

-

Principle: Iodine vapor reacts with many organic compounds to form colored complexes, typically appearing as yellow-brown spots.[8]

-

Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. The spots will appear over a few minutes. The color will fade over time, so the spots should be circled.

-

Applicability: This is a general stain that works for a wide range of compounds and should visualize farnesol. Its effectiveness for FPP may vary.

p-Anisaldehyde Stain (Destructive)

-

Principle: This stain is a versatile visualizing agent that reacts with many functional groups to produce colored spots upon heating. It is particularly effective for alcohols, aldehydes, and ketones.[12]

-

Procedure:

-

Applicability: Excellent for visualizing farnesol (an alcohol).

Ammonium Molybdate Stain (Destructive, Phosphate-specific)

-

Principle: This stain is highly specific for phosphate-containing compounds, which appear as blue or blue-green spots.[14]

-

Procedure:

-

Applicability: This is the ideal method for the specific visualization of FPP.

Recommendation for Dual Visualization: For a comprehensive analysis, first, visualize the plate under UV light and circle any spots. Then, use the ammonium molybdate stain to specifically identify FPP. On a separate plate run under the same conditions, use the p-anisaldehyde stain to visualize farnesol.

Conclusion

The successful separation of FPP and its hydrolysis product, farnesol, by TLC requires careful consideration of their different polarities. For routine analysis of farnesol formation, a non-polar mobile phase like Hexane:Ethyl Acetate (4:1) is effective, though FPP will remain at the origin. To achieve mobility of FPP, a more polar system such as Chloroform:Methanol:Ammonium Hydroxide (65:25:4) is necessary, but this will likely cause farnesol to move with the solvent front. For complex mixtures, two-dimensional TLC provides the most robust separation of both components. The choice of visualization technique is also critical, with UV light and iodine serving as general, non-specific methods, while p-anisaldehyde and ammonium molybdate stains offer more specific detection of farnesol and FPP, respectively. By selecting the appropriate combination of mobile phase and visualization agent, researchers can effectively and efficiently monitor the progress of FPP hydrolysis.

References

-

TLC Visualization Reagents . EPFL. [Link]

-

TLC stains . University of Colorado Boulder. [Link]

-

Farnesyl pyrophosphate - Wikipedia . Wikipedia. [Link]

-

Preparation of Thin-Layer Chromatography Stains . Chem-Station. [Link]

-

What is the best mobile phase to separate polyphenols on TLC plate? . ResearchGate. [Link]

-

TLC Stains Preparation - ChemicalDesk.Com . ChemicalDesk.Com. [Link]

-